Cas no 2138035-79-5 (3-{[3-(Dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol)
3-{[3-(Dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2138035-79-5
- 3-{[3-(dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol
- EN300-1161344
- 3-{[3-(Dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol
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- Inchi: 1S/C14H30N2O/c1-14(2)8-7-12(17)11-13(14)16(5)10-6-9-15(3)4/h12-13,17H,6-11H2,1-5H3
- InChI Key: QMHSOWGJBLLZCM-UHFFFAOYSA-N
- SMILES: OC1CCC(C)(C)C(C1)N(C)CCCN(C)C
Computed Properties
- Exact Mass: 242.235813585g/mol
- Monoisotopic Mass: 242.235813585g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26.7Ų
3-{[3-(Dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1161344-0.05g |
3-{[3-(dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol |
2138035-79-5 | 0.05g |
$1056.0 | 2023-06-08 | ||
| Enamine | EN300-1161344-0.1g |
3-{[3-(dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol |
2138035-79-5 | 0.1g |
$1106.0 | 2023-06-08 | ||
| Enamine | EN300-1161344-0.25g |
3-{[3-(dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol |
2138035-79-5 | 0.25g |
$1156.0 | 2023-06-08 | ||
| Enamine | EN300-1161344-0.5g |
3-{[3-(dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol |
2138035-79-5 | 0.5g |
$1207.0 | 2023-06-08 | ||
| Enamine | EN300-1161344-1.0g |
3-{[3-(dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol |
2138035-79-5 | 1g |
$1256.0 | 2023-06-08 | ||
| Enamine | EN300-1161344-2.5g |
3-{[3-(dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol |
2138035-79-5 | 2.5g |
$2464.0 | 2023-06-08 | ||
| Enamine | EN300-1161344-5.0g |
3-{[3-(dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol |
2138035-79-5 | 5g |
$3645.0 | 2023-06-08 | ||
| Enamine | EN300-1161344-10.0g |
3-{[3-(dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol |
2138035-79-5 | 10g |
$5405.0 | 2023-06-08 |
3-{[3-(Dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3-{[3-(Dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol
Exploring the Properties and Applications of 3-{[3-(Dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol
The compound 3-{[3-(Dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol (CAS No. 2138035-79-5) is a complex organic molecule with a unique structure that combines both tertiary amine and alcohol functional groups. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and industrial chemistry. Its structure, which features a cyclohexane ring substituted with dimethylamino and methylamine groups, contributes to its versatile reactivity and selectivity in chemical reactions.
Recent studies have highlighted the importance of tertiary amines in drug design, particularly in the development of bioactive molecules. The presence of two tertiary amine groups in this compound makes it an attractive candidate for exploring its role as a potential ligand or catalyst in asymmetric synthesis. Additionally, the cyclohexane ring provides a rigid framework that can enhance the molecule's stability and bioavailability when used in pharmacological applications.
One of the most promising areas of research involving this compound is its application in drug delivery systems. The hydroxyl group present in the molecule allows for easy functionalization, enabling the attachment of various bioactive agents or targeting moieties. This property has led to investigations into its use as a carrier for poorly soluble drugs, where it can significantly improve drug solubility and bioavailability. Recent experiments have demonstrated that this compound can form stable complexes with hydrophobic drugs, making it a valuable tool in modern drug delivery technologies.
In the field of materials science, this compound has shown potential as a precursor for synthesizing advanced polymers and materials with tailored properties. Its ability to undergo various polymerization reactions under controlled conditions has opened new avenues for developing high-performance materials for use in electronics, automotive industries, and biomedical devices. Researchers have also explored its role as a building block for creating stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.
Another area where this compound has made significant contributions is in industrial catalysis. The tertiary amine groups present in the molecule act as strong Lewis bases, making it an effective catalyst for various organic transformations. Recent studies have focused on its ability to catalyze enantioselective reactions, which are critical for producing chiral compounds used in pharmaceuticals and agrochemicals. Its unique combination of steric bulk and electronic properties enables it to selectively promote specific reaction pathways, leading to higher yields and enantiomeric excesses.
Furthermore, the cyclohexane ring structure has been exploited in developing new methodologies for synthesizing complex natural products. By leveraging the ring's rigidity and reactivity, chemists have successfully designed novel synthetic routes for producing biologically active compounds with high precision. This has significantly reduced the time and cost associated with traditional synthesis methods while improving product quality.
In terms of environmental applications, this compound has been investigated for its potential role in pollution control technologies. Its ability to act as an adsorbent or catalyst in removing harmful pollutants from industrial effluents has been explored extensively. Recent findings suggest that it can effectively remove heavy metal ions from aqueous solutions through coordination-based mechanisms, offering a sustainable solution to water pollution challenges.
Looking ahead, ongoing research aims to further optimize the synthesis and application of 3-{[3-(Dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol by exploring novel reaction pathways and functionalization strategies. Collaborative efforts between academic institutions and industry partners are expected to unlock new possibilities for this versatile compound across multiple disciplines.
In conclusion, 3-{[3-(Dimethylamino)propyl](methyl)amino}-4,4-dimethylcyclohexan-1-ol (CAS No. 2138035-79-5) stands out as a multifaceted compound with immense potential across various scientific domains. Its unique chemical structure and functional groups make it an invaluable tool for advancing drug development, materials science, industrial catalysis, and environmental technologies. As research continues to uncover new applications and optimizations for this compound, it is poised to play a pivotal role in shaping future innovations across these fields.
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